molecular formula C12H17NO2 B13847119 Methyl 2-amino-5-butylbenzoate

Methyl 2-amino-5-butylbenzoate

Cat. No.: B13847119
M. Wt: 207.27 g/mol
InChI Key: ZPMOVEOMCPUFBZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-butylbenzoate is a chemical compound belonging to the class of ortho-aminobenzoates (also known as anthranilates), which are characterized by an amine group adjacent to the carboxylate ester on the benzene ring . This specific substitution pattern makes it a valuable chemical synthon in organic synthesis and pharmaceutical research. The structure serves as a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry where the anthranilate core is a key motif . Researchers utilize ortho-aminobenzoates like this compound in various applications. One significant area is in the synthesis of specialized compounds , where the electron-donating amino group and the ester functionality allow for diverse chemical modifications. Additionally, compounds with the anthranilate structure are investigated for their photophysical properties and may serve as intermediates in developing molecules with specific light absorption characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-5-butylbenzoate

InChI

InChI=1S/C12H17NO2/c1-3-4-5-9-6-7-11(13)10(8-9)12(14)15-2/h6-8H,3-5,13H2,1-2H3

InChI Key

ZPMOVEOMCPUFBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 5 Butylbenzoate

Esterification Approaches for Benzoic Acid Derivatives

The final step in many synthetic routes to Methyl 2-amino-5-butylbenzoate is the esterification of its corresponding carboxylic acid precursor, 2-amino-5-butylbenzoic acid. This transformation can be achieved through several methods, most notably via acid catalysis or methylation with diazomethane (B1218177).

The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.netchegg.com For the synthesis of this compound, this would involve treating 2-amino-5-butylbenzoic acid with methanol (B129727) and a catalyst like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.nete-bookshelf.de

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The nucleophilic oxygen of methanol then attacks this activated carbon. Following a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst. researchgate.net

A critical consideration for aminobenzoic acids is the basicity of the amino group, which can react with the acid catalyst to form an ammonium (B1175870) salt. researchgate.net This non-productive consumption of the catalyst means that at least a stoichiometric amount of the acid catalyst is often required to ensure the reaction proceeds to completion. researchgate.net

Table 1: Overview of Acid-Catalyzed Esterification (Fischer Esterification)

ParameterDescriptionTypical Reagents/ConditionsReference
ReactantsCarboxylic Acid and Alcohol2-amino-5-butylbenzoic acid, Methanol researchgate.netchegg.com
CatalystStrong Brønsted AcidH₂SO₄, HCl, p-Toluenesulfonic acid researchgate.nete-bookshelf.de
MechanismAcid-catalyzed nucleophilic acyl substitutionProtonation of carbonyl, nucleophilic attack by alcohol, water elimination researchgate.net
Key ConsiderationThe basic amino group requires stoichiometric amounts of acid catalyst.N/A researchgate.net
WorkupNeutralization of excess acid followed by extractionAqueous Na₂CO₃ or NaHCO₃ solution researchgate.net

An alternative and highly efficient method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂). masterorganicchemistry.comjove.com This reaction is known for its mild conditions and high yields, proceeding rapidly at room temperature without the need for a strong acid catalyst. masterorganicchemistry.comwikipedia.org The reaction is selective for carboxylic acids, which are acidic enough to protonate the diazomethane. wikipedia.org

The mechanism involves a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule, forming a carboxylate anion and a highly unstable methyldiazonium cation. jove.com In the second step, the carboxylate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction, displacing nitrogen gas (N₂), an excellent leaving group, to form the methyl ester. jove.com

Despite its efficiency, the use of diazomethane is limited by significant safety concerns. It is a highly toxic and potentially explosive gas, requiring specialized equipment and careful handling. masterorganicchemistry.comwikipedia.org

Table 2: Characteristics of Diazomethane-Mediated Esterification

FeatureDescriptionReference
ReagentDiazomethane (CH₂N₂) masterorganicchemistry.com
ConditionsMild, typically performed in an ether solution at room temperature. wikipedia.org
MechanismProton transfer followed by Sₙ2 nucleophilic attack. jove.com
AdvantagesHigh yield, fast reaction, high selectivity for carboxylic acids. jove.com
DisadvantagesHighly toxic, carcinogenic, and potentially explosive. masterorganicchemistry.com

Amination Strategies for 5-Substituted Benzoate (B1203000) Precursors

Introducing the amino group at the C-2 position of a pre-existing methyl 5-butylbenzoate scaffold is a key synthetic strategy. Modern organometallic cross-coupling reactions are particularly well-suited for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. ekb.egyoutube.com

This approach would typically involve the reaction of a methyl 2-halo-5-butylbenzoate (where the halogen is Br or Cl) with an ammonia (B1221849) surrogate or a protected amine, catalyzed by a palladium complex. ekb.eg The catalytic cycle generally involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond of the benzoate precursor. youtube.com

Ligand Exchange/Amine Coordination : The amine reactant coordinates to the palladium(II) complex, and a base deprotonates the amine. youtube.com

Reductive Elimination : The C-N bond is formed as the desired aminated product is released, regenerating the palladium(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency. youtube.com

Butylation Methodologies at the 5-Position

The introduction of the n-butyl group onto the aromatic ring is commonly achieved via Friedel-Crafts alkylation. askthenerd.commasterorganicchemistry.com This reaction involves treating an aromatic compound with an alkyl halide (e.g., 1-chlorobutane (B31608) or 1-bromobutane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

If the substrate is methyl 2-aminobenzoate (B8764639), the Friedel-Crafts reaction is complicated by the presence of the amino group. The -NH₂ group is a strong activating group, but it is also a Lewis base that can complex with the AlCl₃ catalyst, deactivating it and the ring towards electrophilic substitution. Therefore, butylation is more practically carried out on a precursor like methyl benzoate or benzoic acid before the amination step.

A significant drawback of Friedel-Crafts alkylation with primary alkyl halides is the potential for carbocation rearrangement. The initial electrophile, a primary carbocation, can rearrange via a hydride shift to a more stable secondary carbocation, leading to the formation of sec-butylated products instead of the desired n-butylated isomer. To circumvent this, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is often preferred to ensure the formation of the straight-chain alkyl substituent.

Table 3: Common Lewis Acid Catalysts for Friedel-Crafts Reactions

CatalystFormulaTypical UseReference
Aluminum ChlorideAlCl₃Alkylation and Acylation masterorganicchemistry.com
Ferric ChlorideFeCl₃Alkylation and Acylation masterorganicchemistry.com
Boron TrifluorideBF₃Milder catalyst for alkylation e-bookshelf.de
Titanium TetrachlorideTiCl₄Used in specific benzylation/alkylation protocols nih.gov

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally friendly processes. pnas.org Traditional syntheses of methyl anthranilate and its derivatives often rely on stoichiometric amounts of strong acid catalysts and petroleum-based starting materials, which pose environmental and disposal challenges. pnas.orgthieme-connect.com

Several green chemistry approaches have been developed to address these issues:

Continuous Flow Synthesis : The use of microchannel reactors for the synthesis of methyl anthranilate allows for better control of reaction temperature (especially for exothermic reactions), reduces reaction times, and improves safety and energy efficiency. aidic.itcetjournal.it Continuous production has been shown to increase both the yield and purity of methyl anthranilate compared to traditional batch processes. cetjournal.it

Biocatalysis and Fermentation : A promising green alternative is the direct fermentative production of methyl anthranilate from renewable feedstocks like glucose. pnas.org By engineering metabolic pathways in microorganisms such as Escherichia coli and Corynebacterium glutamicum, researchers have successfully produced the compound, completely avoiding petroleum-based chemicals and harsh reaction conditions. pnas.org

Microwave-Assisted Synthesis : Esterification reactions can be significantly accelerated using microwave irradiation. This technique has been applied to the synthesis of nitro-substituted anthranilate esters, often allowing for the use of greener solvents and reducing reaction times from hours to minutes. researchgate.net

Table 4: Comparison of Synthetic Approaches for Anthranilates

ApproachAdvantagesDisadvantagesReference
Traditional Batch SynthesisWell-established procedures.Large quantities of acid catalysts, high energy consumption, potential for runaway reactions. pnas.orgthieme-connect.com
Continuous Flow (Microreactor)Improved safety, higher yield and purity, energy efficient, better process control.Requires specialized equipment. aidic.itcetjournal.it
Microbial FermentationUses renewable feedstocks, sustainable, avoids toxic catalysts and solvents.Low yields in some cases, requires complex metabolic engineering. pnas.org

Catalytic Synthesis Innovations

Modern organic synthesis prioritizes the development of sustainable and efficient catalytic systems. For a molecule like this compound, which contains both an aniline (B41778) and a benzoic acid ester moiety, catalytic innovations can be applied to both its formation and subsequent modification. These advancements aim to reduce waste, avoid harsh reaction conditions, and provide precise control over the chemical transformation.

The esterification of 2-amino-5-butylbenzoic acid with methanol is a critical step in the synthesis of the target compound. Traditionally, this reaction is catalyzed by homogeneous mineral acids like sulfuric acid, which are effective but suffer from issues of corrosivity (B1173158) and difficult separation from the product mixture. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a compelling alternative. They are easily separated by filtration, can often be regenerated and reused, and are generally less corrosive. mdpi.com

Recent research has focused on various solid acid catalysts for esterification reactions. These materials possess acidic sites on their surface that can effectively catalyze the reaction. Examples include ion-exchange resins, zeolites, and modified metal oxides.

Ion-Exchange Resins: Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic acid groups, is a widely used heterogeneous catalyst for esterification. arkat-usa.org It has demonstrated high activity and selectivity in the synthesis of various esters, including the methylation of carboxylic acids. arkat-usa.orgresearchgate.net Its high concentration of acid sites (≥ 4.7 eq/kg) and thermal stability (up to 120 °C) make it suitable for a range of reaction conditions. arkat-usa.org While direct studies on 2-amino-5-butylbenzoic acid are not prevalent, its effectiveness with other aromatic and aliphatic acids suggests its applicability. For instance, it has been used for the production of biodiesel via the esterification of palm fatty acid distillate with a reported yield of 97%. arkat-usa.org

Zeolites and Other Solid Acids: Zeolites, such as H-ZSM-5 and H-MOR, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them effective catalysts for esterification. mdpi.com Their shape-selective properties can also influence the reaction. Research on the esterification of free fatty acids (FFAs) with methanol has shown that H-ZSM-5 and H-MOR can achieve high conversion rates due to their acidity and pore structure. mdpi.com Another innovative approach involves using modified metal oxides. For example, a solid acid catalyst composed of zirconium and titanium (Zr/Ti) has been developed for the esterification of various substituted benzoic acids with methanol. mdpi.comresearchgate.net This system functions as a Lewis acid catalyst and has shown high activity for a broad range of substrates without the need for additional Brønsted acids. mdpi.com Similarly, Montmorillonite K10 clay activated with orthophosphoric acid has been reported as an efficient solid acid catalyst for the solvent-free esterification of substituted benzoic acids. ijstr.org

The table below summarizes findings from studies on heterogeneous catalysts for the esterification of benzoic acid derivatives, which serve as models for the synthesis of this compound.

CatalystSubstrate (Benzoic Acid Derivative)AlcoholTemp. (°C)Time (h)Yield (%)Reference
Zr/Ti Solid Acidp-Chlorobenzoic AcidMethanol1202493 mdpi.com
Zr/Ti Solid Acidp-Methylbenzoic AcidMethanol1202491 mdpi.com
Zr/Ti Solid Acidp-Aminobenzoic AcidMethanol1202485 mdpi.com
Phosphoric Acid-Modified Montmorillonite K10Benzoic AcidMethanolReflux592 ijstr.org
Phosphoric Acid-Modified Montmorillonite K104-Nitrobenzoic AcidMethanolReflux494 ijstr.org
Amberlyst-15Palm Fatty Acid DistillateMethanol65297 arkat-usa.org

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. For a molecule like this compound, organocatalysis offers innovative pathways for the functionalization of the aniline ring system. Chiral organocatalysts, in particular, can enable the introduction of new functional groups with high levels of stereocontrol.

Chiral Phosphoric Acids (CPAs) are a prominent class of Brønsted acid organocatalysts. Derived from the BINOL (1,1'-bi-2-naphthol) scaffold, these catalysts can activate electrophiles through hydrogen bonding, facilitating a wide range of enantioselective transformations. pkusz.edu.cn The functionalization of aniline derivatives through CPA catalysis is a well-established strategy. For instance, the para-selective aza-Friedel–Crafts reaction of N-monosubstituted anilines with isatin-derived ketimines can be catalyzed by CPAs to create complex molecules with high enantioselectivity. beilstein-journals.org This highlights the potential for selectively modifying the aromatic ring of an aminobenzoate ester.

These catalysts operate by forming a chiral environment around the substrate, directing the approach of a reactant to a specific face of the molecule. This precise control allows for the asymmetric synthesis of complex chiral molecules from simple precursors. pkusz.edu.cnacs.org The applications are diverse, including cycloadditions, Pictet-Spengler reactions, and various C-H functionalization reactions. acs.orgresearchgate.net Although direct C-H functionalization of the unsubstituted positions on the this compound ring using organocatalysis is a developing area, the principles demonstrated in related systems provide a clear blueprint for future innovations. The ability to functionalize the C-H bonds of anilines and related structures opens up new avenues for creating derivatives with unique properties. beilstein-journals.org

The following table presents examples of chiral phosphoric acid-catalyzed functionalizations of aniline derivatives, illustrating the potential of this methodology for modifying aminobenzoate structures.

Catalyst (mol%)Substrate 1 (Aniline Derivative)Substrate 2SolventTemp. (°C)Yield (%)ee (%)Reference
CPA (10)N-PhenylanilineEthyl 2-oxo-3-phenylacrylateTolueneRT9995 pkusz.edu.cn
CPA (10)N-(p-Methoxyphenyl)anilineEthyl 2-oxo-3-phenylacrylateTolueneRT9992 pkusz.edu.cn
CPA (5)2-(1H-Indol-1-yl)anilineIsatinCH2Cl24098>99 researchgate.net
CPA (5)5-Chloro-2-(1H-indol-1-yl)anilineN-BenzylisatinCH2Cl2409999 researchgate.net
CPA (2.5)N-Boc-p-quinone diimideN-Cbz-2-isopropyl-1-propen-1-amineCH2Cl2RT9598 acs.org

Reactivity and Chemical Transformations of Methyl 2 Amino 5 Butylbenzoate

Reactions at the Ester Moiety

The ester group in methyl 2-amino-5-butylbenzoate is a key site for nucleophilic acyl substitution reactions.

Transesterification is a crucial process for converting one ester into another through reaction with an alcohol. In the case of this compound, this reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to the displacement of methanol (B129727).

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and outcome. For instance, base-catalyzed transesterification is often faster but can be complicated by the saponification of the ester if water is present.

Table 1: Examples of Transesterification Reactions

Reactant Catalyst Product
This compound + Ethanol (B145695) Acid or Base Ethyl 2-amino-5-butylbenzoate + Methanol
This compound + Propanol Acid or Base Propyl 2-amino-5-butylbenzoate + Methanol

The hydrogenation of the ester group in this compound typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4), to convert the ester to the corresponding primary alcohol, (2-amino-5-butylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, providing a route to benzyl (B1604629) alcohol derivatives.

Alternative reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be employed under controlled conditions to achieve partial reduction to the corresponding aldehyde. The reaction conditions, including temperature and stoichiometry of the reducing agent, are critical for selective reduction.

Reactions Involving the Amine Group

The primary amino group in this compound is a versatile functional group that readily participates in a variety of chemical reactions.

The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases or imines. This condensation reaction typically involves the removal of water and is often catalyzed by an acid. The resulting imines are valuable intermediates in organic synthesis.

Table 2: Formation of Schiff Bases from this compound

Reactant 1 Reactant 2 Product
This compound Benzaldehyde Methyl 2-(benzylideneamino)-5-butylbenzoate

The amino group of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These amidation reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.

The bifunctional nature of this compound, containing both an amino group and an ester, makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, condensation reactions with appropriate reagents can lead to the formation of quinazolinones, benzodiazepines, and other fused heterocyclic systems. These reactions often proceed through an initial acylation or condensation at the amine, followed by an intramolecular cyclization involving the ester group.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. rsc.orgsigmaaldrich.comnih.gov The ester group (-COOCH₃), being an electron-withdrawing group, is a deactivating group and a meta-director. rsc.org In this molecule, the powerful activating and ortho, para-directing effect of the amino group dominates the weaker deactivating and meta-directing effect of the ester group.

Given that the position para to the amino group is occupied by the butyl substituent, electrophilic attack is predicted to occur predominantly at the position ortho to the amino group (C3 position) and meta to the ester group. Steric hindrance from the adjacent ester group might play a role in the reaction rate but the electronic directing effect of the amino group is the major determinant of the regiochemical outcome.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed at the C3 position. For instance, nitration of similar anilines is known to occur at the position ortho to the amino group. researchgate.net The synthesis of methyl 2-amino-5-bromo-3-nitrobenzoate from 2-amino-5-bromo-3-nitrobenzoic acid and methanol further supports the feasibility of substitution at the C3 position. chemicalbook.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
BrominationBr₂/FeBr₃Methyl 2-amino-3-bromo-5-butylbenzoate
NitrationHNO₃/H₂SO₄Methyl 2-amino-5-butyl-3-nitrobenzoate
SulfonationSO₃/H₂SO₄Methyl 2-amino-5-butyl-3-sulfobenzoate

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the benzene ring of this compound can be further extended through various palladium-catalyzed cross-coupling reactions. These reactions typically require the presence of a halogen substituent on the aromatic ring, which can be introduced via electrophilic halogenation as described above. The resulting halo-substituted derivative can then participate in a range of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling an organoboron reagent with an aryl halide. wikipedia.orglibretexts.orgnih.gov For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters. Studies on unprotected ortho-bromoanilines have shown that Suzuki-Miyaura coupling can proceed efficiently, providing good to excellent yields with a variety of boronic esters. nih.gov This suggests that the amino group in the substrate is well-tolerated.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.orgyoutube.com A halogenated derivative of this compound could undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base. The reaction is known for its trans selectivity in the resulting alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org An iodo- or bromo-substituted this compound could be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. nih.gov A halogenated derivative of this compound could be coupled with primary or secondary amines to introduce a new amino substituent. Chemo-selective Buchwald-Hartwig amination has been successfully applied to aryl halo esters. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

Reaction TypeHalogenated SubstrateCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki-MiyauraMethyl 2-amino-3-bromo-5-butylbenzoateArylboronic acidPd catalyst, Base (e.g., K₂CO₃)Methyl 2-amino-3-aryl-5-butylbenzoate
HeckMethyl 2-amino-3-bromo-5-butylbenzoateAlkene (e.g., Styrene)Pd(OAc)₂, Ligand, BaseMethyl 2-amino-5-butyl-3-vinylbenzoate
SonogashiraMethyl 2-amino-3-iodo-5-butylbenzoateTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseMethyl 2-amino-5-butyl-3-alkynylbenzoate
Buchwald-HartwigMethyl 2-amino-3-bromo-5-butylbenzoateSecondary aminePd catalyst, Ligand, BaseMethyl 2-amino-3-(dialkylamino)-5-butylbenzoate

Chemo- and Regioselective Transformations

The presence of multiple functional groups in this compound—the amino group, the ester group, and the aromatic ring—allows for a variety of chemo- and regioselective transformations.

The amino group can undergo selective acylation or sulfonylation. For instance, reaction with an acyl chloride or sulfonyl chloride under appropriate conditions would lead to the corresponding N-acylated or N-sulfonylated product. For example, Methyl 2-amino-5-bromobenzoate has been used in the synthesis of methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate. sigmaaldrich.com

The ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting 2-amino-5-butylbenzoic acid can then be further functionalized.

Regioselective reactions on the aromatic ring are primarily governed by the directing effects of the substituents, as discussed in the electrophilic aromatic substitution section. Furthermore, in di-halogenated derivatives, regioselective cross-coupling can often be achieved by exploiting the different reactivities of the halogens (I > Br > Cl). libretexts.org For example, in a molecule containing both a bromo and an iodo substituent, the Sonogashira coupling would preferentially occur at the more reactive iodo-substituted position.

Copper-catalyzed amination of bromobenzoic acids has been shown to be a chemo- and regioselective process, allowing for the formation of N-aryl and N-alkyl anthranilic acid derivatives without the need for protecting the carboxylic acid group. nih.gov This suggests that similar selective transformations could be applied to this compound derivatives.

Table 3: Examples of Chemo- and Regioselective Transformations

Reaction TypeSubstrateReagentsProductSelectivity
N-SulfonylationMethyl 2-amino-5-bromobenzoate4-Methylphenylsulfonyl chlorideMethyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoateChemoselective N-functionalization
Suzuki-MiyauraMethyl 2-amino-3-bromo-5-iodobenzoateArylboronic acid (1 equiv.)Methyl 2-amino-3-bromo-5-arylbenzoateRegioselective coupling at the more reactive iodo position
Copper-Catalyzed AminationMethyl 3-bromo-2-aminobenzoatePrimary amine, Cu catalystMethyl 3-(alkylamino)-2-aminobenzoateRegioselective C-N bond formation

Mechanistic Investigations of Methyl 2 Amino 5 Butylbenzoate Reactions

Elucidation of Reaction Pathways

The reaction pathways of methyl 2-amino-5-butylbenzoate are diverse, involving transformations at the amino group, the ester functionality, and the aromatic ring.

Hydrolysis of the Ester Group: One of the fundamental reactions is the hydrolysis of the methyl ester. Studies on various 2-aminobenzoate (B8764639) esters reveal a significant mechanistic feature: intramolecular general base catalysis by the ortho-amino group. iitd.ac.inacs.orgnih.gov This pathway is characterized by a pH-independent region, typically between pH 4 and 8, where the rate of hydrolysis is significantly enhanced compared to its para-substituted counterparts or simple benzoate (B1203000) esters. iitd.ac.innih.gov The amino group, in its neutral form, facilitates the attack of a water molecule on the ester's carbonyl carbon by acting as a general base, partially abstracting a proton in the transition state. iitd.ac.inacs.org This intramolecular assistance leads to rate enhancements of 50- to 100-fold. iitd.ac.innih.gov

The proposed mechanism involves the formation of a tetrahedral intermediate, with the breakdown of this intermediate being the rate-determining step under certain conditions. iitd.ac.in This contrasts with nucleophilic catalysis, which would involve the direct attack of the amino group on the carbonyl carbon, a process that is generally less favorable for tertiary amines due to steric hindrance but can be observed in related systems. researchgate.net

Reactions at the Amino Group: The amino group can undergo typical reactions such as acylation. For instance, the acylation of ethyl 2-aminobenzoate with chloroacetyl chloride proceeds via a Schotten-Baumann type reaction under basic conditions to form the corresponding amide. vulcanchem.com The reactivity of the amino group is influenced by the electron-donating butyl group at the para-position, which increases the nucleophilicity of the nitrogen atom.

Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. rsc.orgvedantu.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions relative to the amino group. rsc.orgvedantu.com Given that the 2- and 5-positions are already substituted, electrophilic attack on this compound would be expected to occur at the 4- or 6-positions. The bulky butyl group at position 5 might sterically hinder attack at the 6-position to some extent, potentially favoring substitution at the 4-position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. vedantu.com

Kinetic Studies of Key Transformations

Detailed kinetic data for reactions of this compound are scarce. However, kinetic studies on related systems provide a framework for understanding its reactivity.

Hydrolysis Kinetics: The hydrolysis of 2-aminobenzoate esters has been shown to follow pseudo-first-order kinetics. iitd.ac.in The rate constants (k_obsd) for the hydrolysis of phenyl 2-aminobenzoate are pH-independent over a wide range. iitd.ac.in For instance, the pH-independent rate constant for the hydrolysis of p-nitrophenyl 2-aminobenzoate at 50°C is approximately 2 x 10⁻³ s⁻¹. iitd.ac.in The presence of an ortho-amino group leads to a significant rate enhancement compared to the para-amino isomer. iitd.ac.in A solvent isotope effect (kH₂O/kD₂O) of about 2 for the hydrolysis of 2-aminobenzoate esters supports the general base catalysis mechanism. iitd.ac.innih.gov

Interactive Data Table: Hydrolysis Rate Constants for Analogous Benzoate Esters

CompoundTemperature (°C)pH-independent k_obsd (s⁻¹)Reference
Phenyl 2-aminobenzoate50~1.5 x 10⁻³ iitd.ac.in
p-Nitrophenyl 2-aminobenzoate502 x 10⁻³ iitd.ac.in
Trifluoroethyl 2-aminobenzoate50~1.5 x 10⁻³ iitd.ac.in
Phenyl 4-aminobenzoate (B8803810)80~4.7 x 10⁻⁴ iitd.ac.in

Note: This data is for analogous compounds and serves to illustrate the kinetic behavior of 2-aminobenzoate esters.

Oxidation Kinetics: Studies on the oxidation of substituted anilines by enzymes like cytochrome c peroxidase have shown that the reaction rates can be correlated with Hammett substituent effect parameters. nih.gov This implies that the electronic properties of the substituents on the aniline (B41778) ring play a crucial role in determining the reaction rate. For this compound, the electron-donating nature of both the amino and butyl groups would be expected to influence the kinetics of its oxidation reactions.

Transition State Analysis in Catalytic Cycles

Computational studies provide valuable insights into the transition states of reactions involving benzoate and aniline derivatives.

Aminolysis of Methyl Benzoate: Density functional theory (DFT) calculations on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism with similar activation energies. acs.org However, when general base catalysis (by another ammonia molecule) is considered, the stepwise mechanism becomes more favorable, with a significant reduction in the activation energy. acs.org The transition state in the catalyzed pathway involves the facilitating role of the catalyst in the proton-transfer processes. acs.org

Electrophilic Aromatic Substitution: For electrophilic substitution on aniline, the stability of the carbocation intermediate (the arenium ion) is key. The activating amino group stabilizes the transition state leading to this intermediate, thereby increasing the reaction rate. libretexts.org Computational analyses using Kohn-Sham molecular orbital theory have shown that the directing effect of the amino group in aniline can be explained by the contributions of the 2p_z orbitals on the ring carbons to the highest occupied molecular orbital (HOMO). rsc.org The largest amplitudes are at the ortho and para positions, making them the most nucleophilic sites. rsc.org

Solvent Effects on Reaction Mechanisms

The solvent can significantly influence the reaction mechanism and rates for processes involving this compound.

Hydrolysis Reactions: The hydrolysis of 2-aminobenzoate esters is profoundly influenced by the solvent, particularly its ability to act as a proton donor or acceptor. In aqueous solutions, water molecules are directly involved in the intramolecular general base catalyzed mechanism. iitd.ac.inacs.org The use of D₂O instead of H₂O results in a notable kinetic isotope effect, indicating that proton transfer is part of the rate-determining step. iitd.ac.innih.gov In less polar, aprotic solvents, the hydrolysis mechanism would likely change, potentially becoming much slower in the absence of a nucleophilic or basic species.

General Solvent Effects: The solubility of aminobenzoate esters is dependent on the solvent's polarity. Compounds like propyl 4-aminobenzoate are more soluble in organic solvents like ethanol (B145695) and methanol (B129727) than in water. solubilityofthings.com The solubility can also be influenced by the pH of the medium, which affects the ionization state of the amino group. solubilityofthings.com For reactions in solution, the solvent can affect the stability of reactants, transition states, and products. For instance, in the B(C₆F₅)₃-initiated aldehyde-aniline-alkyne reaction, mechanistic studies revealed that a water-borane complex acts as the key catalytic species, highlighting the crucial role of even trace amounts of water. acs.orgresearchgate.net The choice of solvent can also impact reaction selectivity. For example, ultrafast amidation of esters using lithium amides showed varying efficiencies depending on the solvent used. uniovi.es

Spectroscopic and Advanced Analytical Characterization of Methyl 2 Amino 5 Butylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the connectivity and spatial arrangement of atoms within Methyl 2-amino-5-butylbenzoate can be constructed.

¹H NMR Data Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are predicted based on the molecular structure.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 6 (H-6) would appear as a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) would likely appear as a doublet, coupled to H-4.

The aliphatic butyl group would give rise to four distinct signals. The methylene (B1212753) group attached to the aromatic ring (α-CH₂) would appear as a triplet, coupled to the adjacent methylene group (β-CH₂). The subsequent two methylene groups (β-CH₂ and γ-CH₂) would likely appear as complex multiplets due to coupling with their respective neighbors. The terminal methyl group (δ-CH₃) of the butyl chain would present as a triplet, coupled to the γ-CH₂ group.

The methyl ester group would exhibit a sharp singlet corresponding to the three equivalent protons of the methoxy (B1213986) group (O-CH₃). Finally, the amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7d1HAr-H
~7.2dd1HAr-H
~6.6d1HAr-H
~5.5br s2H-NH₂
~3.8s3H-OCH₃
~2.5t2HButyl-CH₂
~1.6m2HButyl-CH₂
~1.3m2HButyl-CH₂
~0.9t3HButyl-CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet, br s = broad singlet.

¹³C NMR Structural Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

For this compound, one would expect to observe signals for the eight unique carbon atoms of the aromatic ring and the ester group, as well as four signals for the butyl chain. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the amino and butyl substituents. The carbons of the butyl group and the methyl ester would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~168C=O (Ester)
~148Ar-C (C-NH₂)
~135Ar-C (C-butyl)
~131Ar-CH
~129Ar-CH
~117Ar-CH
~115Ar-C (C-COOCH₃)
~51-OCH₃
~35Butyl-CH₂
~33Butyl-CH₂
~22Butyl-CH₂
~14Butyl-CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

2D NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. youtube.comwikipedia.orglibretexts.orgprinceton.edulibretexts.org

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the adjacent protons of the butyl chain, confirming their sequence. Similarly, correlations between the aromatic protons would help in assigning their specific positions on the ring.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.orglibretexts.org This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal of the methyl ester would show a cross-peak with the corresponding methyl carbon signal, and each aromatic proton signal would correlate with its respective aromatic carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, and thus the molecular formula of the compound. For this compound (C₁₂H₁₇NO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. libretexts.orgchemguide.co.uklibretexts.org

For this compound, several characteristic fragmentation pathways can be predicted. The loss of the methoxy group (-OCH₃) from the ester functionality would result in a significant fragment ion. Cleavage of the butyl chain is also expected, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). Another likely fragmentation would be the loss of the entire ester group. Analysis of these fragmentation patterns can corroborate the proposed structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment Structure
207[M]⁺ (Molecular Ion)
176[M - OCH₃]⁺
148[M - C₄H₉]⁺
120[M - C₄H₉ - CO]⁺

Note: m/z represents the mass-to-charge ratio of the fragment ion.

By combining the detailed information obtained from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. nih.gov These methods measure the vibrations of atoms and provide a characteristic fingerprint for a compound. For a non-linear molecule, the number of expected fundamental vibrations can be calculated, and these vibrations can be either IR or Raman active, or in some cases, silent to both techniques. youtube.com

Vibrational Analysis of Functional Groups

The structure of this compound contains several key functional groups: a primary amine (-NH₂), an ester (-COOCH₃), a butyl group (-C₄H₉), and a substituted benzene ring. The vibrational spectrum is a composite of the characteristic vibrations of these individual moieties.

Amino (-NH₂) Group: The primary amine group is characterized by two N-H stretching vibrations, an asymmetric and a symmetric stretch, typically appearing in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is observed around 1590-1650 cm⁻¹.

Ester (-COOCH₃) Group: The ester functional group is readily identified by its strong carbonyl (C=O) stretching band, which is expected in the range of 1700-1725 cm⁻¹. The presence of the amino group ortho to the ester can influence this frequency. Additionally, two distinct C-O stretching vibrations are anticipated: the C(=O)-O stretch (asymmetric) around 1250 cm⁻¹ and the O-C (alkyl) stretch (symmetric) near 1100 cm⁻¹.

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations are also characteristic and appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern.

Butyl (-C₄H₉) Group: The aliphatic butyl group will show characteristic C-H stretching vibrations for its CH₃ and CH₂ groups just below 3000 cm⁻¹. C-H bending vibrations for these groups are expected around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support experimental vibrational assignments by calculating theoretical frequencies and potential energy distribution (PED). nih.gov Studies on similar molecules like anthranilic acid and its derivatives confirm the assignment of these characteristic vibrational modes. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for this compound This table presents predicted data based on characteristic group frequencies from spectroscopic literature. Actual experimental values may vary.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric N-H Stretch Amine (-NH₂) ~3450
Symmetric N-H Stretch Amine (-NH₂) ~3350
Aromatic C-H Stretch Benzene Ring 3000 - 3100
Aliphatic C-H Stretch Butyl Group (-C₄H₉) 2850 - 2960
Carbonyl C=O Stretch Ester (-COOCH₃) 1700 - 1725
N-H Scissoring Amine (-NH₂) 1590 - 1650
Aromatic C=C Stretch Benzene Ring 1450 - 1600
Aliphatic C-H Bend Butyl Group (-C₄H₉) 1375 - 1465
Asymmetric C-O Stretch Ester (-COOCH₃) ~1250
Symmetric C-O Stretch Ester (-COOCH₃) ~1100

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, analysis of closely related compounds provides insight into the expected solid-state structure. For instance, the crystal structure of Methyl 2-amino-5-bromobenzoate reveals that the molecule is nearly planar. researchgate.netnih.gov A key feature often observed in ortho-aminobenzoates is the formation of a strong intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group, which forms a stable six-membered ring (S(6) motif). researchgate.netnih.gov This interaction significantly influences the conformation of the molecule.

In the crystal lattice, it is anticipated that molecules of this compound would be linked by intermolecular hydrogen bonds involving the second amine hydrogen and the carbonyl oxygen of a neighboring molecule, potentially forming chains or dimeric structures. researchgate.net The packing of the molecules would be further influenced by van der Waals interactions involving the aromatic rings and the alkyl chains of the butyl groups. A full structure determination would provide precise unit cell parameters (a, b, c, α, β, γ), the space group, and the exact atomic coordinates within the crystal.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the most common methods employed for the analysis of organic molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds. While some amino compounds require derivatization to increase their volatility, this compound is an ester and is expected to be amenable to direct GC-MS analysis. sigmaaldrich.com

A typical GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. dss.go.th A non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., SLB-5ms), would be appropriate for separation. sigmaaldrich.com The temperature of the column oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern can be predicted based on the molecule's structure. libretexts.org

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI) This table presents predicted data based on common fragmentation patterns. Actual experimental results may show additional fragments.

m/z Predicted Fragment Ion Fragmentation Pathway
207 [C₁₂H₁₇NO₂]⁺ Molecular Ion (M⁺)
176 [M - OCH₃]⁺ Loss of the methoxy group from the ester
150 [M - C₄H₉]⁺ Loss of the butyl group (alpha-cleavage)
149 [M - COOCH₃]⁺ Loss of the carbomethoxy group
121 [C₇H₇NO]⁺ [M - C₄H₉ - CO]⁺, subsequent loss of CO

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For aromatic amines and related compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. thermofisher.com

In a typical RP-HPLC setup for this compound, a C18 (octadecylsilyl) stationary phase column would be used. researchgate.netjocpr.com The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jocpr.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light, typically in the range of 230-280 nm. jocpr.com The method can be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for quality control. nih.gov

Table 3: Typical HPLC Conditions for Analysis of this compound This table presents a generalized method; specific parameters require optimization for a given instrument and sample matrix.

Parameter Description
Column Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size jocpr.com
Mobile Phase A Aqueous Buffer (e.g., 20 mM Phosphate Buffer, pH adjusted) researchgate.net
Mobile Phase B Acetonitrile or Methanol sielc.com
Elution Mode Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min researchgate.net
Column Temperature Ambient or controlled (e.g., 30-40 °C) jocpr.comlcms.cz
Detector UV-Vis Detector
Detection Wavelength ~235 nm or as optimized jocpr.com

| Injection Volume | 10 - 20 µL jocpr.com |

Theoretical and Computational Chemistry Studies on Methyl 2 Amino 5 Butylbenzoate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For Methyl 2-amino-5-butylbenzoate, DFT calculations can offer profound insights into its geometry, stability, and electronic behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Geometry Optimization and Electronic Structure

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, the optimization process would likely reveal a nearly planar conformation for the benzene (B151609) ring and the amino and ester groups. This planarity is a consequence of the sp² hybridization of the carbon atoms in the benzene ring and the delocalization of electrons.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, reflecting its role as the primary site for electrophilic attack. The LUMO, on the other hand, would likely be centered on the electron-withdrawing methyl ester group and the benzene ring, indicating the most probable site for nucleophilic attack.

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating amino and butyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing ester group would lower the energy of the LUMO, likely resulting in a relatively small energy gap and suggesting a degree of chemical reactivity. Theoretical calculations on similar aminobenzoates have confirmed that charge transfer occurs within the molecule, as indicated by the HOMO and LUMO energies. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: These are estimated values based on typical DFT calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to quantify the delocalization of electron density and the strength of interactions such as hydrogen bonds.

In this compound, NBO analysis would confirm the formation of the intramolecular hydrogen bond between the amino and carbonyl groups. This would be evidenced by a significant stabilization energy (E(2)) associated with the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond. This analysis can also quantify the hyperconjugative interactions that contribute to the stability of the molecule, such as the interactions between the lone pairs of the amino nitrogen and the π* orbitals of the benzene ring.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations can predict the behavior of a molecule in a condensed phase, such as in a solvent or in a solid state. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

For this compound, MD simulations could be used to study its solvation in different solvents, predicting its solubility and how it interacts with solvent molecules. In a biological context, MD simulations could be employed to understand how the molecule might interact with a biological target, such as a protein or an enzyme, by simulating the binding process and identifying key intermolecular interactions.

Prediction of Reactivity and Selectivity

The electronic properties derived from DFT calculations can be used to predict the reactivity and selectivity of this compound in chemical reactions. The distribution of electrostatic potential on the molecular surface, for instance, can identify the regions most susceptible to electrophilic or nucleophilic attack.

The amino group, being a strong activating group, would direct electrophilic substitution to the positions ortho and para to it. However, since the para position is occupied by the butyl group, electrophilic attack would be most favored at the carbon atom ortho to the amino group (position 3). The Fukui functions, which quantify the change in electron density at a particular site upon the addition or removal of an electron, can provide a more quantitative prediction of the most reactive sites for various types of reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated spectrum for this compound would be expected to show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, and the C-N and C-O stretching vibrations, as well as the aromatic C-H and C=C stretching modes. The position of the N-H and C=O stretching frequencies would be influenced by the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The calculated spectrum would provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved.

Potential Applications of Methyl 2 Amino 5 Butylbenzoate and Its Derivatives Non Clinical

Role in Material Science and Polymer Chemistry

The presence of both an amino group and a methyl ester group on the same aromatic ring allows Methyl 2-amino-5-butylbenzoate to act as a valuable monomer in the synthesis of advanced polymers. These polymers can be tailored for a range of functional applications.

This compound is a suitable candidate for the synthesis of aromatic polyamides and polyimides, two classes of high-performance polymers known for their thermal stability and mechanical strength. mdpi.commdpi.com

Polyamides: The compound can function as an aminocarboxylic acid-type monomer. Through a process called condensation polymerization, the amino group (-NH2) of one monomer can react with the ester group (-COOCH3) of another, which would typically be hydrolyzed to a carboxylic acid first, to form a repeating amide linkage (-CO-NH-). savemyexams.comnih.gov This process eliminates a small molecule, such as methanol (B129727) or water, at each step, gradually building a long polymer chain. savemyexams.com The synthesis of aromatic polyamides often occurs in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide. mdpi.com The resulting polyamides can possess unique properties influenced by the butyl group, which can enhance solubility or modify the polymer's physical characteristics.

Polyimides: The amino group allows this compound to act as a diamine-like component in the synthesis of polyimides. mdpi.com The typical synthesis is a two-stage process where a diamine is reacted with a dianhydride to first form an intermediate poly(amic acid). mdpi.comgoogle.comkpi.ua This intermediate is then converted, often through heating, into the final polyimide. mdpi.comkpi.ua The incorporation of the butyl-substituted benzene (B151609) ring from the monomer can impart increased flexibility and solubility to the final polyimide film, making it more processable. researchgate.net

Table 1: Polymer Synthesis Potential of this compound

Polymer TypeReactive Groups on MonomerLinkage FormedPotential Properties
PolyamideAmino (-NH₂) and Ester (-COOCH₃)Amide (-CO-NH-)Thermal stability, modified solubility. mdpi.commdpi.com
PolyimideAmino (-NH₂)ImideHigh thermal stability, enhanced processability. mdpi.comresearchgate.net

Polymers derived from this compound and its analogues have potential applications in the creation of functional materials with specific electronic, optical, or sensory properties.

Conductive Polymers: Aromatic polyamides can be designed to be conductive and have been utilized in the development of electrochemical sensors. mdpi.com For example, certain polyamides have been used to modify electrodes for detecting specific molecules, such as the anticancer drug methotrexate. mdpi.com

Optical and Electronic Materials: Benzoate (B1203000) derivatives are recognized as building blocks for materials with applications in electronics and optics. bldpharm.com Related compounds are used in the development of liquid crystals and photoresponsive materials, where the molecular structure influences properties like phase behavior and alignment stability. Polymers incorporating the this compound structure could potentially be explored for similar applications, including aggregation-induced emission materials. bldpharm.com

Intermediates in Organic Synthesis of Complex Molecules

This compound serves as a valuable intermediate in multi-step organic synthesis due to its multiple reactive sites. smolecule.comechemi.com The amino group, ester functionality, and the aromatic ring can all be selectively modified to build more complex molecular architectures. sioc-journal.cn

The amino group can undergo diazotization, acylation, or alkylation, while the ester can be hydrolyzed to a carboxylic acid or undergo transesterification. nih.gov The aromatic ring itself is susceptible to further electrophilic substitution reactions. This versatility makes it a useful starting point for synthesizing a variety of organic compounds, including those with potential applications in agrochemicals or as fine chemicals. justdial.comnordmann.global For instance, substituted 2-aminobenzoic acids are used as precursors in one-pot reactions to produce halogenated benzamides, demonstrating a streamlined synthesis route that is efficient and environmentally conscious. sioc-journal.cn

Use as a Building Block for Dyes or Pigments

The primary amino group attached to the aromatic ring makes this compound a classic precursor for the synthesis of azo dyes and pigments. bldpharm.comrasayanjournal.co.in Azo compounds are a major class of industrial colorants characterized by the -N=N- azo group, which forms a conjugated system responsible for their color. rasayanjournal.co.inunb.ca

The synthesis is typically a two-step process:

Diazotization: The aromatic amino group of this compound is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic solution (e.g., HCl), at low temperatures (0–5 °C). nih.govunb.cacuhk.edu.hk This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. rasayanjournal.co.incuhk.edu.hk The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage. unb.ca

The final color of the dye can be tuned by changing the coupling component, allowing for the creation of a wide spectrum of colors, including yellows, oranges, and reds. unb.ca

Table 2: Azo Dye Synthesis from this compound

Reaction StepReagentsIntermediate/ProductPurpose
DiazotizationSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Diazonium SaltConverts the amino group into a reactive electrophile. nih.govcuhk.edu.hk
Azo CouplingElectron-rich aromatic compound (e.g., Naphthalen-2-ol)Azo DyeForms the final colored compound by creating an azo bridge. rasayanjournal.co.incuhk.edu.hk

Solvents and Chemical Process Aids

While the primary value of this compound lies in its reactivity as a building block, related benzoate esters like methyl benzoate and butyl benzoate are used as industrial solvents and carriers. justdial.comatamanchemicals.com These compounds are effective at dissolving a range of substances, including resins and cellulose (B213188) esters. atamanchemicals.com Butyl benzoate, in particular, is used as a carrier for dyes in the textile industry for polyesters. atamanchemicals.com Given its structure, this compound could exhibit similar solvent properties, although its application in this area may be limited by its higher reactivity and cost compared to simpler benzoates.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 2-amino-5-butylbenzoate?

Answer:
The synthesis typically involves esterification and alkylation steps. A two-step approach is common:

Esterification : React 2-amino-5-butylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–70°C) for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Yield optimization (>75%) requires careful control of stoichiometry and temperature .

Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:

¹H NMR :

  • The butyl chain’s protons (δ 0.9–1.6 ppm) show characteristic splitting patterns.
  • Aromatic protons (δ 6.5–7.5 ppm) distinguish substituent positions via coupling constants (e.g., ortho vs. para substitution).

¹³C NMR :

  • Ester carbonyl (δ 165–170 ppm) and amine group (δ 35–45 ppm) confirm functional group integrity.
  • Use DEPT-135 to differentiate CH₃/CH₂/CH groups in the butyl chain .

Basic: What analytical techniques are suitable for purity assessment of this compound?

Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (60:40) mobile phase. Purity >98% is achievable with retention time consistency .
  • Melting Point : Compare observed mp (e.g., 120–123°C) to literature values to detect impurities .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Answer:

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.

Meta-Analysis : Cross-reference data from independent studies (e.g., IC₅₀ values in enzyme inhibition assays) and apply statistical tools (ANOVA) to identify outliers .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights can be gained from studying this compound’s stability under varying pH?

Answer:

  • Acidic Conditions (pH <3) : Hydrolysis of the ester group occurs, yielding 2-amino-5-butylbenzoic acid. Monitor via LC-MS (m/z 208 for the parent compound vs. m/z 194 for the hydrolyzed product).
  • Basic Conditions (pH >10) : Degradation pathways involve nucleophilic attack on the ester carbonyl. Kinetic studies (Arrhenius plots) reveal activation energies for decomposition .

Basic: How to optimize solvent systems for recrystallizing this compound?

Answer:

  • Solvent Screening : Test ethanol, methanol, and ethyl acetate. Ethanol/water (7:3 v/v) typically yields high-purity crystals (>99%).
  • Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density maps.
    • LUMO localization on the ester carbonyl predicts susceptibility to nucleophilic attack.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Basic: How to validate the identity of this compound using mass spectrometry?

Answer:

  • ESI-MS : Parent ion [M+H]⁺ at m/z 222.1 (calculated for C₁₂H₁₇NO₂).
  • Fragmentation Patterns : Key fragments at m/z 164 (loss of –OCH₃) and m/z 120 (aromatic ring cleavage) confirm structure .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

Protection of Amine Group : Use Boc anhydride to block the –NH₂ group before further derivatization.

Catalyst Selection : Pd/C (5% wt) in hydrogenation reactions minimizes over-reduction of the aromatic ring.

In Situ Monitoring : ReactIR tracks intermediates to abort reactions at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.